molecular formula C10H21ClN2O3S B1464839 4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride CAS No. 2203069-86-5

4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride

Cat. No. B1464839
CAS RN: 2203069-86-5
M. Wt: 284.8 g/mol
InChI Key: ZLVUBDMOHGXALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride” is a chemical compound with the empirical formula C9H19ClN2O3S and a molecular weight of 270.78 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Physical And Chemical Properties Analysis

“4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Safety and Hazards

The compound is classified as a combustible solid . It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(piperidin-4-ylmethylsulfonyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S.ClH/c13-16(14,12-5-7-15-8-6-12)9-10-1-3-11-4-2-10;/h10-11H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVUBDMOHGXALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS(=O)(=O)N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride
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